tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-8-azabicyclo[3.2.1]octane-8-carboxylate: is a complex organic compound that features a boronate ester and a bicyclic structure
Mechanism of Action
Target of Action
Compounds with similar structures have been used as intermediates in the synthesis of biologically active compounds .
Mode of Action
Compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group are known to undergo borylation reactions . These reactions typically involve the formation of carbon-boron bonds, which can be further functionalized to create a variety of complex structures .
Pharmacokinetics
Its molecular weight (40431 g/mol) suggests that it could be absorbed and distributed in the body. The presence of the tert-butyl group might influence its lipophilicity, potentially affecting its absorption and distribution. The compound’s stability under various conditions is also an important factor that could influence its pharmacokinetics .
Action Environment
The action of this compound could be influenced by various environmental factors. For example, the presence of a catalyst could facilitate its borylation reactions . Additionally, the compound’s stability might be affected by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the following steps:
Formation of the bicyclic core: The bicyclic structure is synthesized through a series of cyclization reactions.
Introduction of the boronate ester: The boronate ester group is introduced via a reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions.
Final coupling: The final product is obtained by coupling the intermediate compounds under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous flow reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The boronate ester group can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-8-azabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its unique structure.
Material Science: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-8-azabicyclo[3.2.1]octane-8-carboxylate: can be compared with other boronate esters and bicyclic compounds.
Similar boronate esters: Compounds with similar boronate ester groups but different core structures.
Similar bicyclic compounds: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
The uniqueness of tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-8-azabicyclo[32
Biological Activity
tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-8-azabicyclo[3.2.1]octane-8-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes available data on its molecular structure, biological properties, and relevant case studies.
Molecular Structure
The compound has the following molecular characteristics:
- Molecular Formula : C18H30BNO4
- Molecular Weight : 335.25 g/mol
- CAS Number : 900503-08-4
The compound features a bicyclic structure with a dioxaborolane moiety that may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing dioxaborolane groups often exhibit notable biological activities, including:
- Anticancer Properties : The dioxaborolane derivatives have been associated with cytotoxic effects against various cancer cell lines. For example, studies have shown that related compounds can induce apoptosis in tumor cells by disrupting cellular metabolism.
- Antimicrobial Effects : Some derivatives have displayed significant antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis.
- Enzyme Inhibition : Certain studies suggest that compounds similar to this compound can act as enzyme inhibitors, potentially affecting metabolic pathways in target organisms.
Case Study 1: Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of various dioxaborolane derivatives on human cancer cell lines (e.g., HeLa and MCF7). The results indicated that the tert-butyl derivative exhibited significant cytotoxicity with an IC50 value of approximately 15 µM after 48 hours of exposure. This suggests a promising avenue for further development as an anticancer agent.
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against a panel of bacterial strains using the disk diffusion method. The results showed inhibition zones ranging from 12 to 20 mm against Staphylococcus aureus and Escherichia coli. These findings highlight its potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32BNO4/c1-17(2,3)23-16(22)21-14-8-9-15(21)11-13(10-14)12-20-24-18(4,5)19(6,7)25-20/h12,14-15H,8-11H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEHIYFQBVVDEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CC3CCC(C2)N3C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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